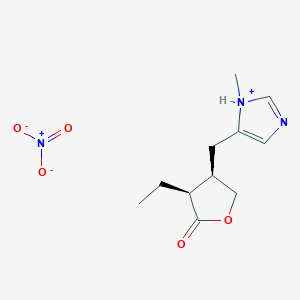

Pilocarpine nitrate salt

Description

Historical Trajectory and Discovery of Pilocarpine (B147212) Alkaloids

The journey of pilocarpine alkaloids began with the introduction of "jaborandi" leaves to Western medicine in 1873 by Symphronio Coutinho. mdpi.com The profound physiological effects of these leaves, particularly the induction of copious sweating and salivation, quickly captured the attention of French physicians. mdpi.com This led to the independent isolation of the alkaloid pilocarpine in 1874 by A.W. Gerrard in London and shortly after by H. Hardy in France. nih.govscience.gov The plant source for this pivotal discovery was Pilocarpus jaborandi, a member of the Rutaceae family. nih.govplos.org

Initially, jaborandi leaves and pilocarpine were explored for a multitude of therapeutic applications, though many of these have since been discontinued. mdpi.com A significant and enduring application emerged in 1876 when Weber introduced pilocarpine as a miotic agent in ophthalmology. mdpi.com For over a century, pilocarpine has been a cornerstone in the treatment of glaucoma. science.govplos.org The L-histidine-derived alkaloid is primarily sourced from species of the Pilocarpus genus, with Pilocarpus microphyllus being a prominent source for commercial production. nih.govscience.govplos.org

Contemporary Academic Significance of Pilocarpine Nitrate (B79036) Salt

In modern research, pilocarpine nitrate salt is recognized as a nonselective muscarinic acetylcholine (B1216132) receptor agonist. researchgate.net Its significance stems from its ability to stimulate the parasympathetic nervous system by targeting muscarinic receptors, particularly the M3 subtype. nih.gov This action is fundamental to its application in various research models and therapeutic investigations.

The primary areas of academic inquiry involving this compound include its use in ophthalmology and for conditions of glandular hypofunction. In ophthalmology, it is extensively studied for its role in reducing intraocular pressure, a key factor in glaucoma management. nih.govnih.gov Research also explores its utility in treating xerostomia (dry mouth), especially in patients who have undergone radiation therapy for head and neck cancers. nih.gov Furthermore, pilocarpine nitrate is investigated for its potential in diagnosing cystic fibrosis through the sweat test. nih.gov

Beyond these applications, this compound serves as a valuable tool in pharmacological studies to investigate cholinergic signaling pathways and their roles in diverse physiological processes. nih.gov Its established mechanism of action makes it a standard compound for comparison and for elucidating the function of the cholinergic system.

Conceptual Frameworks and Research Paradigms in Pilocarpine Studies

The research involving this compound is guided by several well-established conceptual frameworks and experimental paradigms.

Glaucoma Research:

The core conceptual framework in glaucoma research revolves around the reduction of intraocular pressure (IOP). rcophth.ac.uk Pilocarpine's mechanism of action fits within the paradigm of increasing the outflow of aqueous humor. nih.gov By acting as a muscarinic agonist, it causes constriction of the pupil (miosis) and contraction of the ciliary muscle, which in turn opens the trabecular meshwork and facilitates the drainage of aqueous humor from the eye. nih.govnih.gov Research paradigms often involve randomized controlled trials comparing the efficacy of pilocarpine formulations, sometimes in novel delivery systems like liquid crystal gels, against placebos or other IOP-lowering agents. nih.govatlantis-press.com These studies measure outcomes such as the magnitude and duration of IOP reduction. nih.gov

Xerostomia Research:

In the context of xerostomia, the research paradigm focuses on pilocarpine's secretagogue properties. nih.gov The conceptual framework is based on stimulating residual salivary gland function through M3 muscarinic receptor activation. science.gov Clinical trials in this area are often designed as randomized, double-blind, placebo-controlled studies. nih.gov Researchers evaluate the efficacy of pilocarpine by measuring changes in salivary flow rates (sialometry) and through patient-reported outcomes on the subjective experience of dry mouth. nih.govclinicaltrials.gov Studies have explored both systemic and topical administration routes, such as mouthwashes, to optimize therapeutic effects while minimizing systemic side effects. scielo.br

Neuroscience and Epilepsy Research:

A significant research paradigm utilizing pilocarpine is the induction of status epilepticus (SE) in animal models, particularly rodents. frontiersin.orgnih.govscielo.brnih.gov This model is considered highly isomorphic with human temporal lobe epilepsy (TLE). nih.gov The conceptual framework posits that high doses of pilocarpine induce a prolonged state of seizure activity that leads to a cascade of neuropathological changes, including neuronal loss, gliosis, and mossy fiber sprouting in the hippocampus. nih.govfrontiersin.org This is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mirroring the progression of TLE in humans. scielo.brnih.govresearchgate.net This experimental model is a critical tool for investigating the underlying mechanisms of epileptogenesis, ictogenesis (seizure generation), and for the preclinical evaluation of potential antiepileptic drugs. frontiersin.orgscielo.brnih.gov Research within this paradigm often involves detailed behavioral monitoring, electroencephalography (EEG), and histopathological analysis. nih.gov Recent refinements to this model have focused on improving survival rates and standardizing protocols to reduce variability in experimental outcomes. nih.govnih.govfrontiersin.orgnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17N3O5 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-1-ium-5-yl)methyl]oxolan-2-one;nitrate |

InChI |

InChI=1S/C11H16N2O2.NO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |

InChI Key |

FQTIRVOROACNDP-GNAZCLTHSA-O |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Studies of Pilocarpine Nitrate Salt

Derivatization Strategies and Analog Design for Pharmacological Probes

The design and synthesis of pilocarpine (B147212) analogs are pivotal for probing its biological targets and mechanisms of action. Derivatization strategies primarily target the imidazole and lactone rings, the two key functional moieties of the pilocarpine molecule. Additionally, the preparation of various salts and the development of novel formulations like ionic liquids represent significant areas of research.

Chemical Modification of the Imidazole Ring

The imidazole ring of pilocarpine is a key site for chemical modification due to its role in the molecule's biological activity and physicochemical properties. The nitrogen atoms in the ring are nucleophilic and can be alkylated to produce quaternary imidazolium salts. This approach has been central to the development of novel pilocarpine derivatives.

A significant advancement in this area is the reaction of the imidazole ring with chlorine-containing compounds to form new analogs. nih.gov For instance, reacting pilocarpine with oligo-polyethylene glycol chloride (2-[2-(2-chloroethoxy)ethoxy] ethanol) results in the formation of an ionic liquid analog where the imidazole nitrogen is quaternized. nih.govnih.govacs.orgacs.org This modification not only alters the charge and polarity of the molecule but also significantly impacts its stability and permeability. nih.govacs.org Such derivatization strategies, which transform the tertiary amine functionality of the imidazole ring into a permanently charged quaternary ammonium group, are a cornerstone of developing new pharmacological probes with altered pharmacokinetic profiles. The synthesis of N-arylimidazoles through methods like copper-catalyzed reactions represents a general strategy that could be applied to pilocarpine, offering a pathway to a diverse range of analogs with potentially novel biological activities. nih.gov

Chemical Modification of the Lactone Ring

The γ-lactone ring is another critical pharmacophoric element of pilocarpine and a target for derivatization. Modifications to this ring can influence the compound's binding affinity to muscarinic receptors and its metabolic stability. Research has explored the replacement of the lactone ring with other heterocyclic systems to create analogs with different properties.

One notable strategy involves replacing the lactone ring with an oxazolidinone moiety. nih.gov This creates a chiral pilocarpine analogue with a ketone group at the bridging methylene, which can serve as a key intermediate for further structural diversification. nih.gov For example, this ketone intermediate can be reduced to form two different alcohol epimers or reacted with a methylene ylide to generate more complex structures. nih.gov Other synthetic approaches have focused on constructing the lactone ring from precursors, which allows for the introduction of various substituents. The use of Grignard reagents, for instance, enables the introduction of different chemical groups into the lactone ring structure, facilitating the production of a wide array of pilocarpine analogues. google.com

Preparation of Pilocarpine Salts (e.g., Hydrochloride, Nitrate) for Research Purposes

For research and pharmaceutical applications, pilocarpine is often converted into its salt form to improve its stability, solubility, and handling properties. The most common salts are pilocarpine hydrochloride and pilocarpine nitrate (B79036). researchgate.netchemimpex.com The preparation of these salts is a standard acid-base reaction where the pilocarpine base is treated with the corresponding acid.

For the synthesis of pilocarpine hydrochloride, the pilocarpine base is dissolved in a suitable solvent, such as ethanol, and treated with hydrochloric acid. chemicalbook.com The resulting salt precipitates out of the solution and can be purified by recrystallization to yield pure (+)-pilocarpine hydrochloride. google.comchemicalbook.com Similarly, pilocarpine nitrate salt is prepared by reacting pilocarpine with nitric acid. chemicalbook.com These salt forms are typically white crystalline powders that are more soluble in water compared to the free base. researchgate.netunigoa.ac.in The choice of the salt form can be critical for formulation development and for ensuring the stability of the active pharmaceutical ingredient in ophthalmic solutions. nih.gov

| Salt Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Pilocarpine | C₁₁H₁₆N₂O₂ | 208.25 | 92-13-7 |

| Pilocarpine Hydrochloride | C₁₁H₁₇ClN₂O₂ | 244.72 | 54-71-7 |

| Pilocarpine Nitrate | C₁₁H₁₆N₂O₂·HNO₃ | 271.27 | 148-72-1 |

Ionic Liquid Pilocarpine Analog Development

A cutting-edge approach to pilocarpine derivatization involves the synthesis of pharmaceutically active ionic liquids (ILs). nih.gov Ionic liquids are salts that are liquid at ambient temperatures and can offer significant advantages in terms of drug stability and delivery. nih.govmdpi.com

Researchers have successfully synthesized an ionic liquid pilocarpine analog, designated [Pilo-OEG]Cl, by reacting pilocarpine with 2-[2-(2-chloroethoxy)ethoxy] ethanol. nih.govnih.govacs.org This reaction targets the imidazole ring, resulting in an imidazolium cation paired with a chloride anion. nih.govnih.gov The resulting IL analog has demonstrated improved structural stability in aqueous solutions compared to pilocarpine hydrochloride. nih.govacs.org Furthermore, this novel formulation exhibits enhanced corneal permeability and improved biocompatibility, making it a promising candidate for future therapeutic applications. nih.govnih.gov The development of such ILs represents an innovative strategy to overcome limitations of conventional drug formulations, such as poor bioavailability and structural instability. nih.gov

Isopilocarpine and Epimerization Research

The stereochemical stability of pilocarpine is a critical factor in its therapeutic efficacy. In aqueous solutions, pilocarpine can undergo epimerization at the chiral center adjacent to the carbonyl group of the lactone ring, converting into its diastereomer, isopilocarpine. Isopilocarpine is pharmacologically much less active than pilocarpine, and therefore, this conversion represents a major pathway of degradation and inactivation.

Mechanisms of Pilocarpine Epimerization and Isomerization in Aqueous Solutions

The epimerization of pilocarpine to isopilocarpine is a well-studied process, particularly in aqueous solutions where it is catalyzed by hydroxide (B78521) ions. semanticscholar.orgresearchgate.netnih.gov The accepted mechanism involves the abstraction of the proton at the C-2 carbon of the lactone moiety by a base, leading to the formation of a carbanion. semanticscholar.orgresearchgate.net This carbanion is stabilized by resonance, forming an enolate intermediate. Subsequent reprotonation of this planar enolate can occur from either face, leading to either the original pilocarpine or its epimer, isopilocarpine. semanticscholar.orgresearchgate.net

Kinetic studies have shown that both hydrolysis (opening of the lactone ring) and epimerization follow pseudo-first-order kinetics. semanticscholar.orgresearchgate.net The rate of epimerization is significantly influenced by pH and temperature. semanticscholar.org In alkaline conditions (pD 10–13), pilocarpine rapidly epimerizes to form an equilibrium mixture containing a significant amount of isopilocarpine (approximately 28 ± 3% at 30 °C). researchgate.net Interestingly, under the same basic conditions, isopilocarpine does not readily convert back to pilocarpine, indicating that pilocarpine is the less thermodynamically stable of the two epimers. researchgate.net This unidirectional epimerization must be considered a critical degradation pathway for pilocarpine, especially during the formulation and storage of ophthalmic solutions, which may be subjected to heat for sterilization. semanticscholar.org

| Compound Name | Description |

| Pilocarpine | The therapeutically active alkaloid. |

| Isopilocarpine | The less active C-2 epimer of pilocarpine. |

| Pilocarpinate | The open-chain product of lactone ring hydrolysis. |

| Isopilocarpinate | The open-chain hydrolysis product of isopilocarpine. |

Stereochemical Influence on Receptor Interactions of Isomers

Pilocarpine, a parasympathomimetic alkaloid, possesses two chiral centers, giving rise to four possible stereoisomers: pilocarpine, isopilocarpine, neopilocarpine, and neoisopilocarpine. The spatial arrangement of the ethyl group and the lactone ring relative to each other is critical for the molecule's interaction with its biological targets, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.netimperfectpharmacy.shop The pharmacological activity resides almost exclusively in (+)-pilocarpine, the (3S,4R)-isomer, while its primary epimer, (+)-isopilocarpine (3R,4R), which has a trans configuration, is significantly less active. nih.govresearchgate.net

Research into the structure-activity relationships of these isomers has demonstrated that the cis configuration of the ethyl group and the lactone ring in pilocarpine is a key determinant of its potent agonist activity at muscarinic receptors. nih.gov In contrast, the trans arrangement in isopilocarpine results in a weaker interaction with the receptor binding site. nih.govresearchgate.net Computational docking studies on the M2 muscarinic receptor have suggested a reason for this disparity in activity. The analysis indicates that the trans-configuration of isopilocarpine leads to the loss of a crucial hydrogen bond between the lactone carbonyl group and the asparagine residue N6.52 within the receptor's binding pocket. nih.govresearchgate.net This specific interaction is maintained by the cis-configured pilocarpine and is believed to be essential for receptor activation.

A comparative study analyzing the functional activity of pilocarpine and isopilocarpine at all five muscarinic receptor subtypes (M1-M5) confirmed that pilocarpine is the more active compound among the two. nih.gov This stereoselectivity underscores the precise three-dimensional complementarity required between the ligand and the receptor for a significant biological response. The difference in potency between pilocarpine and isopilocarpine highlights the receptor's ability to discriminate between subtle variations in the stereochemistry of its ligands.

| Isomer | Stereochemical Configuration | Relative Activity |

|---|---|---|

| (+)-Pilocarpine | (3S,4R) - cis | High |

| (+)-Isopilocarpine | (3R,4R) - trans | Low |

Synthetic Resolution and Characterization of Pilocarpine Isomers

The separation of pilocarpine from its less active isomers is a crucial step in the preparation of the active pharmaceutical ingredient. Since enantiomers and diastereomers often exhibit different biological activities, achieving high stereochemical purity is essential. ankara.edu.tr Various methods for the synthetic resolution and subsequent characterization of pilocarpine isomers have been developed.

Synthetic Resolution

Resolution techniques are employed to separate racemic or diastereomeric mixtures. libretexts.orgjackwestin.com

Enzymatic Resolution : A key strategy in the synthesis of both enantiomers of pilocarpine involves the enzymatic resolution of a synthetic intermediate. nih.govnih.govmdpi.com For instance, a racemic ester intermediate can be subjected to enantioselective hydrolysis using an enzyme like pig liver esterase (PLE). nih.gov This process selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted. nih.govresearchgate.net This allows for the separation of the two enantiomers based on their different chemical properties, providing access to enantiomerically pure precursors for the synthesis of (+)- and (–)-pilocarpine. nih.gov

Chromatographic Methods : High-performance liquid chromatography (HPLC) is a widely used analytical and preparative technique for separating pilocarpine from isopilocarpine. researchgate.netnih.gov Normal-phase HPLC systems utilizing a silica (B1680970) column with a mobile phase, such as a mixture of hexane and 2-propanol containing ammonium hydroxide, have proven effective for this separation. nih.gov Chiral stationary phases (CSPs) can also be used in HPLC to resolve enantiomeric mixtures directly. wvu.edu These methods exploit the differential interactions of the isomers with the stationary phase to achieve separation. researchgate.netnih.gov

Characterization

Once separated, the isomers must be rigorously characterized to confirm their identity and purity. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopy :

Nuclear Magnetic Resonance (NMR) : 1H and 13C-NMR spectroscopy are fundamental tools for elucidating the molecular structure of the separated isomers. nih.govresearchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the relative stereochemistry of the chiral centers.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. It can also be a sensitive method for quantifying the amount of isopilocarpine present, as the two isomers show distinct absorption bands. researchgate.net For example, the extinction at 1100 cm-1 and 1082 cm-1 can be used to calculate the isopilocarpine content. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds, confirming their identity. nih.govresearchgate.net

X-ray Crystallography : Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, including the absolute stereochemistry. wikipedia.orglibretexts.org This technique has been used to verify the structure of synthetic intermediates in the pathway to pilocarpine, confirming their stereochemical configuration. nih.govresearchgate.net

Polarimetry : The specific rotation, measured using a polarimeter, is a key physical property that distinguishes enantiomers. (+)-Pilocarpine is dextrorotatory, while its enantiomer, (–)-pilocarpine, is levorotatory. nih.gov This measurement is a critical quality control parameter to ensure the correct enantiomer has been isolated.

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR Spectroscopy (1H, 13C) | Molecular structure, connectivity, relative stereochemistry | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Functional group identification, quantification of isomers | researchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental composition | nih.govresearchgate.net |

| X-ray Crystallography | Absolute 3D structure, stereochemistry | nih.govresearchgate.net |

| Polarimetry | Optical rotation, enantiomeric identity | nih.gov |

Molecular Pharmacology and Receptor Level Mechanisms of Pilocarpine Nitrate Salt

Muscarinic Acetylcholine (B1216132) Receptor Subtype Interactions and Selectivity

Pilocarpine's interaction with muscarinic receptor subtypes is not uniform; it displays varying degrees of agonism and selectivity, which has been the subject of extensive research. While it is broadly considered non-selective, functional assays reveal a preference for certain receptor subtypes and signaling pathways. nih.govresearchgate.net

Research consistently demonstrates that pilocarpine (B147212) acts as a full or partial agonist at the M1 muscarinic receptor. nih.govnih.gov Studies utilizing Chinese hamster ovary (CHO) cells transfected with the M1 receptor show that pilocarpine stimulates robust physiological responses. nih.gov For instance, in the M1 receptor-mediated calcium mobilization assay, pilocarpine's efficacy is comparable to that of carbachol (B1668302). nih.gov

Further research focusing on downstream signaling pathways confirms this agonism. In cells overexpressing the M1 receptor, pilocarpine acts as a full agonist in stimulating the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key step in the Gq-mediated signaling cascade. nih.gov In biochemical assays on CNS tissues, pilocarpine stimulates phosphoinositide (PI) turnover in the hippocampus, a response characteristic of M1/M3 receptor activation. In this model, it displayed 35% of the maximal response of carbachol, with an EC50 value of 18 µM, indicating partial agonism. nih.gov This activity at M1 receptors in the central nervous system is believed to be a key factor in its effects on cognitive processes. nih.govnih.gov

| Research Model | Assay | Pilocarpine Activity | EC50 / Ki | Reference |

| Hippocampus (in vitro) | Phosphoinositide (PI) turnover | Partial Agonist (35% of carbachol) | 18 µM (EC50) | nih.gov |

| CHO cells expressing human M1 receptor | Phosphoinositide hydrolysis | Full Agonist | - | nih.gov |

| CHO cells expressing human M1 receptor | [3H]NMS Displacement | Binding Affinity (Ki) | 6607 nM | guidetopharmacology.org |

| A9L cells expressing human M1 receptor | Phosphoinositide hydrolysis | Agonist | 7590 nM (EC50) | guidetopharmacology.org |

Pilocarpine's interaction with the M2 receptor is generally characterized as partial agonism. nih.govnih.gov The M2 receptors are predominantly coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.gov

In vitro biochemical studies have quantified this interaction. In the rat cortex, pilocarpine stimulated low-Km GTPase activity, an M2-mediated response, exhibiting 50% of the maximal response seen with carbachol and an EC50 value of 4.5 µM. nih.gov However, its selectivity for the M2 receptor is considered low compared to other muscarinic agonists. nih.gov Autoradiographic studies measuring the inhibition of [3H]-l-quinuclidinyl benzilate ([3H]-l-QNB) binding in rat brain slices found that pilocarpine's IC50 values were only 3-fold different between M1-rich regions (hippocampus) and M2-rich regions (thalamus), indicating poor selectivity. nih.gov In functional assays on guinea-pig small intestine smooth muscle, pilocarpine was a weak partial agonist for inhibiting isoprenaline-induced cAMP production via M2 receptors and had almost no effect on evoking cationic currents, another M2-mediated response. nih.gov This suggests that pilocarpine may poorly induce the necessary receptor conformational change to activate certain M2-linked signaling pathways. nih.gov

| Research Model | Assay | Pilocarpine Activity | EC50 / IC50 / Ki | Reference |

| Rat Cortex (in vitro) | Low-Km GTPase activity | Partial Agonist (50% of carbachol) | 4.5 µM (EC50) | nih.gov |

| Rat Brain Slices | [3H]-l-QNB Displacement | Low Selectivity for M2 | 14.9 µM (IC50 in M2-rich thalamus) | nih.gov |

| Rat Heart Membranes | [3H]-N-methyl-scopolamine Displacement | Binding Affinity (Ki) | 9800 nM | guidetopharmacology.org |

| Guinea-pig Intestine | Inhibition of cAMP production | Partial Agonist | - | nih.gov |

The interaction of pilocarpine with the M3 receptor is particularly complex and context-dependent, with research showing it can act as a full agonist, partial agonist, or even a competitive antagonist. nih.gov The M3 receptor is a primary target for many of pilocarpine's therapeutic effects, including the stimulation of glandular secretions and contraction of smooth muscle. reviewofoptometry.comclinicsinsurgery.com

In studies on pig and human urinary bladder tissues, pilocarpine induced concentration-dependent smooth muscle contractions, an effect mediated by M3 receptor activation. clinicsinsurgery.com Similarly, research on mammalian hearts found that pilocarpine's modulation of cellular electrical properties was mediated by M3 receptors, not the more traditionally expected cardiac M2 receptors. nih.gov

However, other studies reveal a more nuanced pharmacology. In HEK293T cells, which endogenously express M3 receptors, pilocarpine failed to elicit a calcium response and instead acted as a competitive antagonist, blocking the effect of carbachol. nih.gov Conversely, when M3 receptors were overexpressed in either HEK293T or CHO-K1 cells, pilocarpine acted as an agonist, stimulating calcium mobilization. nih.gov This suggests that the level of receptor expression is a critical determinant of pilocarpine's functional outcome. nih.gov

Furthermore, pilocarpine exhibits "biased agonism" or "functional selectivity" at the M3 receptor. nih.gov In cells overexpressing M3R, while pilocarpine could stimulate Ca2+ mobilization, it failed to stimulate PIP2 hydrolysis and in fact blocked CCh-stimulated PIP2 hydrolysis, acting as an antagonist in this specific pathway. nih.gov This indicates that pilocarpine selectively activates certain downstream signaling pathways while inhibiting others, all through the same M3 receptor. nih.gov Despite this complexity, some analyses identify pilocarpine as being functionally selective for M1 and M3 subtypes over others. nih.gov

| Research Model | Assay | Pilocarpine Activity | pEC50 | Reference |

| Pig Urinary Bladder | Detrusor Contraction | Agonist | 5.28 | clinicsinsurgery.com |

| Human Urinary Bladder | Detrusor Contraction | Agonist | 5.1 | clinicsinsurgery.com |

| HEK293T cells (endogenous M3R) | Ca2+ Mobilization | Antagonist | - | nih.gov |

| CHO-K1 cells (overexpressed M3R) | Ca2+ Mobilization | Agonist | - | nih.gov |

| CHO-K1 cells (overexpressed M3R) | PIP2 Hydrolysis | Antagonist | - | nih.gov |

Pilocarpine is known to be a non-selective muscarinic agonist capable of activating all five receptor subtypes. abcam.comnih.gov However, research focused specifically on its interactions with M4 and M5 receptors is less extensive compared to M1, M2, and M3. nih.gov

The M4 and M5 receptors are primarily located in the central nervous system. wikipedia.org Like the M2 receptor, the M4 receptor is coupled to Gi/o proteins and its activation inhibits adenylyl cyclase. researchgate.net Research using CHO cells stably expressing the M4 receptor has characterized pilocarpine as a partial agonist. nih.gov In assays measuring the inhibition of cAMP accumulation, pilocarpine was significantly less potent than other agonists like carbachol, but it did elicit a response. nih.gov

The M5 receptor, like M1 and M3, is coupled to Gq proteins and signals through phospholipase C activation. nih.govresearchgate.net In a study using CHO cells expressing the M5 receptor, experiments with the partial agonist pilocarpine were conducted to serve as a comparison for the ligand xanomeline. These experiments demonstrated that pilocarpine produces a functional response at the M5 receptor, consistent with its classification as a partial agonist at this subtype. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand like pilocarpine and its receptor is not solely defined by its affinity but also by the rates of association (k_on) and dissociation (k_off), which together determine the residence time of the drug-receptor complex. acs.org These kinetic parameters can be more predictive of in vivo efficacy than affinity alone, though specific kinetic data for pilocarpine is not extensively detailed in the literature. acs.org

Receptor affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. Numerous studies have characterized pilocarpine's affinity for the different muscarinic receptor subtypes.

Binding studies in dog atrial homogenates, which contain a mix of muscarinic receptors, determined a dissociation constant (KD) for pilocarpine of 2.2 µM. nih.gov Analysis of [3H]-Quinuclidinyl benzilate (QNB) binding in rabbit iris muscle, a tissue rich in M3 receptors, revealed that unlike carbachol and aceclidine (B1665410) which bound to high- and low-affinity states of the receptor, pilocarpine appeared to bind to a single affinity state. nih.gov This difference in binding characteristics may underlie its comparatively lower efficacy in producing muscle contraction in this tissue. nih.gov The relationship between receptor occupancy and functional response is often complex, with partial agonists like pilocarpine potentially producing a submaximal response even at 100% receptor occupancy. nih.gov

| Receptor Subtype | Research Model | Ligand Displaced | Affinity Value (Ki / Kd / IC50) | Reference |

| M1 | Human cloned receptor in CHO cells | [3H]NMS | 6.6 µM (Ki) | guidetopharmacology.org |

| M2 | Rat heart membranes | [3H]-NMS | 9.8 µM (Ki) | guidetopharmacology.org |

| M2 | Rat brain (thalamus) | [3H]-l-QNB | 14.9 µM (IC50) | nih.gov |

| M1/M2 Mix | Rat brain (hippocampus) | [3H]-l-QNB | 40.6 µM (IC50) | nih.gov |

| mAChRs (mix) | Dog atria homogenates | [3H]-NMS | 2.2 µM (KD) | nih.gov |

Allosteric Modulation of Muscarinic Receptors by Pilocarpine and Analogs

The activity of pilocarpine at muscarinic acetylcholine receptors (mAChRs) can be significantly altered by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric site where pilocarpine and the endogenous agonist acetylcholine bind. mdpi.com This interaction can change the receptor's conformation, thereby modifying the binding affinity or signaling efficacy of the orthosteric ligand in either a positive or negative manner. nih.gov

A notable example of this is the interaction between pilocarpine and the allosteric modulator alcuronium (B1664504) at the M2 muscarinic receptor subtype. nih.govresearchgate.net While alcuronium can act as an allosteric enhancer of the binding of some antagonists, it functions as an allosteric inhibitor of pilocarpine's efficacy. nih.gov Research has demonstrated a novel form of functional allosteric interaction where alcuronium can convert pilocarpine from a partial agonist into a functional antagonist at the M2 receptor. researchgate.net In the presence of alcuronium, pilocarpine is no longer able to activate the receptor; instead, it acts as a competitive antagonist against other agonists like oxotremorine (B1194727) M. researchgate.net This modulation occurs without a significant change in pilocarpine's binding affinity, indicating that the allosteric ligand directly influences the signal transduction capability of the receptor when occupied by pilocarpine. researchgate.net

This phenomenon was observed in functional assays, including measurements of isometric contraction in guinea pig left atria and guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([S]GTPγS) binding in cell membranes expressing M2 receptors. researchgate.net Alcuronium suppressed pilocarpine-induced signaling, effectively silencing its agonistic properties. researchgate.net

Interactive Data Table: Allosteric Modulation of Pilocarpine at M2 Receptors

| Allosteric Modulator | Orthosteric Ligand | Receptor Subtype | Observed Effect | Functional Outcome |

|---|---|---|---|---|

| Alcuronium | Pilocarpine | M2 | Suppression of pilocarpine-induced G-protein coupling and inotropic effects. researchgate.net | Conversion of pilocarpine from an agonist to a functional antagonist. researchgate.net |

| Alcuronium | Oxotremorine M | M2 | Competitive shift in the concentration-response curve. researchgate.net | Acts as a competitive antagonist. researchgate.net |

Functional Selectivity (Biased Agonism) at Muscarinic Receptors

Pilocarpine exhibits significant functional selectivity, also known as biased agonism, at muscarinic receptors. This phenomenon describes the ability of a ligand to preferentially activate certain signaling pathways over others when bound to the same receptor. The pharmacological profile of pilocarpine cannot be simply defined as a full or partial agonist, as its effects are highly dependent on the receptor subtype, cellular context, and the specific signaling pathway being measured. nih.gov

The most striking example of pilocarpine's biased agonism is observed at the M3 muscarinic receptor (M3R). nih.gov While pilocarpine acts as a full agonist at the Gq-coupled M1 receptor for pathways like phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis, its action at the similarly Gq-coupled M3R is markedly different. nih.gov In cells overexpressing M3R, pilocarpine fails to stimulate PIP2 hydrolysis and can even act as an antagonist, blocking the effect of other agonists like carbachol. nih.gov

However, pilocarpine does activate other signaling pathways downstream of the M3R. Research in mouse insulinoma (MIN6) cells shows that pilocarpine stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2). nih.gov This effect is blocked by an inhibitor of Src family kinases, indicating that pilocarpine's action on the M3R is biased toward the β-arrestin-Src pathway, rather than the canonical G-protein-mediated pathway that leads to PIP2 hydrolysis. nih.gov This demonstrates that pilocarpine can act as an agonist, partial agonist, or antagonist at the same receptor, depending on the signaling output being measured. nih.gov

Downstream Signal Transduction Pathways Activated by Pilocarpine

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

Pilocarpine exerts its effects by directly binding to and activating muscarinic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. entokey.com Upon binding, pilocarpine induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. The specific G protein activated depends on the muscarinic receptor subtype.

The M1, M3, and M5 receptor subtypes, for which pilocarpine has affinity, primarily couple to G proteins of the Gq/11 family. entokey.com Activation of these receptors by pilocarpine leads to the dissociation of the G protein into its Gαq/11 and Gβγ subunits, both of which can initiate downstream signaling events. The M2 and M4 receptor subtypes preferentially couple to Gi/o proteins, which mediate inhibitory effects, such as the inhibition of adenylyl cyclase. entokey.com The concept of biased agonism is critical to understanding pilocarpine's activation of GPCRs, as it can preferentially engage either G protein-dependent or β-arrestin-dependent signaling pathways at a given receptor, such as the M3R. nih.govnih.gov

Intracellular Signaling Cascades (e.g., Phospholipase C, IP3, DAG, Ca²⁺ Mobilization)

Following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by pilocarpine, the liberated Gαq/11 subunit activates the effector enzyme Phospholipase C (PLC). entokey.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a key signal that mediates many of pilocarpine's physiological effects, such as smooth muscle contraction and glandular secretion. DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which phosphorylates various cellular proteins to modulate their activity.

Interestingly, pilocarpine's ability to activate this cascade is subtype-dependent. While it effectively stimulates PIP2 hydrolysis and subsequent Ca²⁺ mobilization via M1 receptors, it fails to do so via M3 receptors in some cellular systems, despite M3 being a Gq-coupled receptor. nih.gov This highlights the functional selectivity of pilocarpine at the level of intracellular signal generation.

Receptor Desensitization, Internalization, and Regulatory Mechanisms

Prolonged or repeated exposure to an agonist like pilocarpine can lead to receptor desensitization, a process that diminishes the cellular response over time. This is a crucial regulatory mechanism to prevent overstimulation. For muscarinic receptors, desensitization can occur through several mechanisms, including receptor phosphorylation, uncoupling from G proteins, and internalization (sequestration) from the cell surface. entokey.com

Research on the human M3 receptor expressed in embryonic kidney cells has revealed a rapid and persistent desensitization of the PLC-mediated signaling pathway upon activation with pilocarpine. Intriguingly, this rapid arrest of the PLD response occurred without a significant loss of receptors from the cell surface, suggesting that internalization is not the primary mechanism for this short-term desensitization. The mechanism appears to involve an uncoupling of the receptor from its associated G protein.

Furthermore, studies have shown pathway-specific regulation. In the same M3 receptor system, while the PLD pathway undergoes profound desensitization after just two minutes of pilocarpine exposure, the PLC pathway experiences a paradoxical sensitization, or "supersensitivity," leading to an enhanced formation of inositol phosphates. This indicates that pilocarpine can induce highly complex and pathway-dependent regulatory changes in receptor function, rather than a uniform downregulation of all signaling outputs. In smooth muscle, sustained pilocarpine stimulation does not appear to reduce the total number of muscarinic receptors. entokey.com

Interactive Data Table: Pilocarpine's Biased Signaling and Desensitization at M3 Receptors

| Signaling Pathway | Pilocarpine's Effect at M3R | Desensitization Response | Reference |

|---|---|---|---|

| Phospholipase C (PLC) / PIP2 Hydrolysis | No stimulation or antagonism | Sensitization (Supersensitivity) | nih.gov |

| Phospholipase D (PLD) | Stimulation | Rapid and persistent desensitization | |

| ERK1/2 Phosphorylation (via β-arrestin-Src) | Stimulation (Biased Agonism) | Not specified | nih.gov |

Mechanistic Preclinical Investigations of Pilocarpine Nitrate Salt

Ex Vivo Tissue and Organ Preparations for Pharmacological Analysis

Ex vivo studies using isolated tissues and organs provide a bridge between in vitro cell-based assays and in vivo animal models. These preparations maintain the complex cellular architecture and interactions of the tissue, allowing for the assessment of pharmacological responses in a more physiologically relevant context.

Isolated organ bath studies are a classic pharmacological technique used to investigate the effects of compounds on the contractility of smooth muscle tissues frontiersin.org. Tissues such as the urinary bladder, arteries, or intestines are dissected and mounted in a chamber containing a physiological salt solution, maintained at a constant temperature and oxygenated. The contractile force of the muscle is measured using a force transducer.

The effect of pilocarpine (B147212) has been examined on the contraction of porcine and human urinary bladder smooth muscle. In these studies, pilocarpine induced concentration-dependent contractions of the detrusor muscle clinicsinsurgery.com. The response was characterized by determining the maximum contraction relative to a standard depolarizing agent (KCl) and the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. These experiments confirmed that pilocarpine's contractile effect on the bladder is mediated through the activation of M3-muscarinic receptors clinicsinsurgery.com. Additionally, pilocarpine has been shown to cause a concentration-dependent relaxation in isolated segments of rat tail artery medchemexpress.com.

| Tissue | Species | Effect of Pilocarpine | Maximum Contraction (% of 80 mM KCl) | pEC50 |

|---|---|---|---|---|

| Urinary Bladder Detrusor | Pig | Contraction | 134.4% | 5.28 |

| Urinary Bladder Detrusor | Human | Contraction | 78% | 5.1 |

| Tail Artery | Rat | Relaxation | Not Applicable | EC50 = 2.4 mM |

These ex vivo findings provide valuable functional data that complements the mechanistic insights gained from in vitro cell culture models, offering a more comprehensive preclinical understanding of pilocarpine nitrate (B79036) salt's pharmacological activity.

Tissue Slice Electrophysiology for Neuronal Activity

In vitro studies using brain slice preparations, particularly from the hippocampus and entorhinal cortex, have been instrumental in elucidating the direct effects of pilocarpine on neuronal networks. These preparations allow for the controlled application of the compound and detailed electrophysiological recording of neuronal activity, free from systemic physiological variables.

When applied to combined hippocampal-entorhinal slices from adult rats, pilocarpine induces distinct forms of epileptiform activity. nih.gov Simultaneous field potential recordings reveal the generation of two primary types of interictal discharges. The first originates in the entorhinal cortex, characterized by bursts of population spikes that propagate to the hippocampus. A second, faster type of interictal discharge arises independently within the CA3 region of the hippocampus. nih.gov Furthermore, the entorhinal cortex has been identified as the primary site for the generation of longer-lasting, ictal-like (seizure-like) discharges in this in vitro model. nih.govnih.gov

Mechanistically, these effects are understood to stem from pilocarpine's action as a muscarinic receptor agonist, which disrupts the balance between excitatory and inhibitory neurotransmission. nih.gov The resulting epileptiform activity is dependent on glutamatergic signaling. Studies have shown that all forms of pilocarpine-induced activity are abolished by antagonists of non-N-methyl-D-aspartate (NMDA) receptors, while NMDA receptor antagonists specifically eliminate the ictal discharges originating in the entorhinal cortex. nih.gov This demonstrates a critical reliance on both NMDA and non-NMDA glutamate (B1630785) receptors for the initiation and propagation of seizure-like electrical events in neuronal tissue.

Table 1: Characteristics of Pilocarpine-Induced Epileptiform Activity in Rat Entorhinal-Hippocampal Slices An interactive data table summarizing key findings from electrophysiology studies.

| Discharge Type | Site of Origin | Characteristics | Propagation Pathway |

|---|---|---|---|

| Interictal Type 1 | Entorhinal Cortex | Bursts of population spikes; ~0.26 Hz frequency | To hippocampus via perforant path |

| Interictal Type 2 | Hippocampus (CA3) | Fast discharges; ~0.89 Hz frequency | To CA1 via Schaffer collaterals |

| Ictal-like | Entorhinal Cortex | Long-lasting seizure-like events (4-18 s) | To hippocampus via perforant path |

Structure Activity Relationship Sar and Computational Modeling of Pilocarpine Nitrate Salt

Identification of Key Pharmacophoric Elements for Muscarinic Activity

The muscarinic activity of pilocarpine (B147212) is not attributed to a single functional group but rather to a constellation of key pharmacophoric elements working in concert. These essential features are critical for receptor recognition and activation.

Key pharmacophoric elements include:

A Protonated Tertiary Amine: The nitrogen atom within the imidazole ring is typically protonated at physiological pH. This positive charge is crucial for the initial electrostatic interaction with a conserved negatively charged aspartic acid residue in the third transmembrane domain of muscarinic receptors.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring serves as a critical hydrogen bond acceptor, interacting with specific amino acid residues within the receptor's binding pocket.

Specific Stereochemistry: The precise three-dimensional arrangement of the atoms is paramount for optimal receptor fit and agonist activity.

A review of pilocarpine and its analogs has helped to delineate the essential pharmacophoric groups responsible for its muscarinic activity, leading to a proposed topography of the cholinergic receptor binding requirements researchgate.net.

Influence of Imidazole Ring and Lactone Moiety Modifications on Receptor Binding

Modifications to the core structures of pilocarpine, the imidazole ring and the lactone moiety, have profound effects on its receptor binding and pharmacological activity.

The imidazole ring is a key component of the pilocarpine structure. The methylated nitrogen atom is a crucial feature for its interaction with the muscarinic receptor. The π-electron system of the imidazole ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan, in the receptor binding site researchgate.net.

The lactone moiety , a five-membered ring containing an ester group, is also essential for pilocarpine's agonist activity. Studies involving isosteres of pilocarpine, where the oxygen and carbonyl groups of the lactone are replaced, have demonstrated the critical role of the carbonyl oxygen. This group acts as a primary hydrogen bond acceptor, and its interaction with the receptor is considered a key step in initiating the conformational changes that lead to receptor activation. The ether oxygen of the lactone is thought to be of lesser, or secondary, importance for agonist activity.

The combination of the imidazole and furanone (lactone) rings provides a bulky and rigid structure that influences the positioning of key amino acid residues within the receptor, such as tryptophan researchgate.net.

Stereochemical Influences on Receptor Interaction and Agonist Activity

Pilocarpine possesses two chiral centers, leading to the existence of stereoisomers. The naturally occurring and pharmacologically active form is (+)-pilocarpine. Its epimer, (+)-isopilocarpine, in which the ethyl group is in a trans configuration relative to the rest of the molecule, is significantly less active nih.gov.

This difference in activity is attributed to the precise spatial arrangement of the key pharmacophoric elements. Computational docking studies have suggested that the trans-configuration of isopilocarpine results in the loss of a crucial hydrogen bond between the lactone carbonyl and an asparagine residue (N6.52) in the M2 muscarinic receptor, which explains its reduced activity nih.gov. This highlights the stringent stereochemical requirements of the muscarinic receptor binding pocket.

The stereochemistry of pilocarpine has been shown to influence its pharmacological activity, with one enantiomer often exhibiting higher potency and selectivity for muscarinic receptors than the other blogspot.com.

| Feature | Influence on Muscarinic Activity | Research Finding |

| Stereochemistry | High | The cis-configuration of (+)-pilocarpine is essential for optimal receptor binding and agonist activity. |

| Isopilocarpine | Low Activity | The trans-configuration in isopilocarpine leads to the loss of a critical hydrogen bond with the receptor, significantly reducing its muscarinic agonism nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Studies

While specific, comprehensive Quantitative Structure-Activity Relationship (QSAR) studies focused solely on a broad range of pilocarpine nitrate (B79036) salt analogs are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to understanding its interaction with muscarinic receptors. QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A heuristic-direct QSAR approach has been applied to a broader series of 34 muscarinic receptor ligands, which included antagonists, partial agonists, and full agonists, to model their interaction with the human M1 muscarinic receptor subtype. This type of study involves building a 3D model of the receptor, docking the ligands, and then performing a correlation analysis between the computed interaction energies and the experimentally determined pharmacological affinities and actions. Such models have successfully yielded good linear correlations between theoretical intermolecular interaction descriptors and pharmacological activity, allowing for the quantitative classification and prediction of the action of new ligands nih.gov.

For muscarinic antagonists, QSAR studies have successfully correlated hydrophobic, electronic, and steric characteristics with their activity. For instance, in a series of tropinyl and piperidinyl esters, the M2-inhibitory activities were largely accounted for by the size and electronic character of the side chain, while M3-inhibitory activities were mainly attributed to the electronic nature of the side chain. Visualization techniques like Comparative Molecular Field Analysis (CoMFA) have further confirmed these structure-activity relationships nih.gov. Although these studies are on antagonists, the methodologies are applicable to the study of agonists like pilocarpine.

Molecular Docking and Dynamics Simulations of Pilocarpine-Receptor Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided invaluable atomic-level insights into the binding of pilocarpine to muscarinic receptors. These techniques allow for the visualization of the ligand-receptor complex and the identification of key intermolecular interactions.

Molecular docking studies of pilocarpine with the M1 muscarinic acetylcholine (B1216132) receptor have revealed important interactions that stabilize the binding. These include:

Hydrophobic interactions: Key hydrophobic interactions are formed between pilocarpine and tyrosine (Y381) and tryptophan (W378) residues in the receptor.

π-π stacking: A π-π contact is observed between the imidazole ring of pilocarpine and the indole ring of tryptophan (W378) researchgate.net.

Hydrogen bonds and further hydrophobic interactions: Hydrogen bonds and hydrophobic interactions with serine (S109) and tyrosine (Y106) at the third transmembrane domain (TM3) are also indicated researchgate.net.

These interactions, particularly with residues in TM3 and TM6, are crucial for the binding of pilocarpine researchgate.net. MD simulations can further elucidate the dynamic behavior of the pilocarpine-receptor complex over time, providing a more realistic picture of the binding process and the conformational changes induced in the receptor upon agonist binding. These simulations can help to understand how pilocarpine can act as either an agonist or antagonist at the M3 receptor depending on the cellular context and signaling pathway being measured nih.govnih.gov.

| Interacting Residue | Location | Type of Interaction |

| Aspartic Acid (conserved) | TM3 | Electrostatic |

| Tryptophan (W378) | TM6 | Hydrophobic, π-π stacking |

| Tyrosine (Y381) | TM6 | Hydrophobic |

| Tyrosine (Y106) | TM3 | Hydrophobic, Hydrogen Bond |

| Serine (S109) | TM3 | Hydrogen Bond |

De Novo Ligand Design Principles based on Pilocarpine Scaffold

The pilocarpine molecule, with its well-defined pharmacophore and rigid structure, serves as an excellent scaffold for the de novo design of novel muscarinic agonists with potentially improved properties such as subtype selectivity, potency, and pharmacokinetic profiles. De novo design involves the computational construction of novel molecules that are predicted to bind to a specific target, in this case, muscarinic receptors.

The key principles for de novo ligand design based on the pilocarpine scaffold would involve:

Scaffold Hopping: This technique involves replacing the core pilocarpine scaffold with other chemical moieties while retaining the essential pharmacophoric elements in the correct spatial orientation. This can lead to the discovery of novel chemical classes of muscarinic agonists.

Fragment-Based Growth: This approach would use the core pilocarpine structure as a starting point and computationally "grow" new fragments from it to explore additional interactions within the binding pocket and potentially enhance affinity and selectivity.

Pharmacophore-Guided Design: A 3D pharmacophore model derived from pilocarpine's binding mode can be used to screen virtual libraries of compounds or to guide the assembly of new molecules that match the pharmacophoric features. An in silico pharmacophore model for M1 selective antimuscarinic antagonists, for example, was found to contain one hydrogen bond acceptor, one aliphatic hydrophobic, and one ring aromatic site researchgate.net. A similar approach could be applied to design agonists based on the pilocarpine pharmacophore.

By leveraging these computational design principles, it is possible to systematically explore the chemical space around the pilocarpine scaffold to identify next-generation muscarinic agonists with tailored pharmacological profiles.

Advanced Analytical Methodologies for Pilocarpine Nitrate Salt Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of pilocarpine (B147212) nitrate (B79036) salt, enabling the separation of the active compound from its degradation products and other related substances. This separation is crucial for accurate quantification and for studying the stability of the compound under various conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the determination of pilocarpine nitrate salt. researchgate.net Various HPLC methods have been developed to effectively separate pilocarpine from its primary degradation products, such as isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.gov The selection of the stationary phase (column) and mobile phase is critical to achieving optimal separation.

Several column types have been successfully utilized in pilocarpine analysis. For instance, a beta-cyclodextrin (B164692) column has demonstrated the ability to achieve baseline resolution of pilocarpine and its degradation products in under 10 minutes. nih.gov Another effective approach involves the use of a modified-silica cyanopropyl column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. researchgate.net The performance of different C18 (octadecylsilane) columns has also been evaluated, revealing variability between brands and highlighting the importance of column selection for achieving superior resolution. researchgate.net

The development and validation of an HPLC method for pilocarpine analysis typically involves assessing several key parameters to ensure its reliability and accuracy. These parameters include linearity, precision, accuracy, robustness, and recovery.

Table 1: Example of HPLC Method Parameters for Pilocarpine Analysis

| Parameter | Condition/Value |

| Column | Modified-silica cyanopropyl |

| Mobile Phase | Acetonitrile/Potassium Dihydrogen Phosphate Buffer 10 mM (60:40, v/v), pH 5.30 |

| Flow Rate | 1.0 mL/min |

| Oven Temperature | 50 °C |

| Detection | Diode-Array Detector (DAD) |

| Quantification Limit | 250 ng/mL |

| Identification Limit | 75 ng/mL |

This table is generated based on data presented in a research context for pilocarpine hydrochloride, which is directly applicable to the analysis of the pilocarpine moiety in this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the study of this compound metabolites. nih.gov This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net In drug metabolism studies, LC-MS/MS is employed to identify and characterize the metabolic fate of xenobiotics like pilocarpine. nih.gov

The process typically involves administering the compound and then analyzing biological samples (e.g., plasma, urine) to detect and identify the parent drug and its metabolites. Reversed-phase liquid chromatography (RPLC) is a commonly used separation technique in LC-MS-based metabolomics, often utilizing C8 or C18 columns. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating more polar compounds. researchgate.net

The mass spectrometer component of the system provides crucial information for structural elucidation. By analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns (MS/MS), researchers can propose the structures of unknown metabolites. nih.gov While powerful, a significant challenge in metabolomics is the definitive identification of metabolites, which often requires comparison with authentic standards that may not be commercially available. nih.gov

Spectroscopic Characterization Methods for Structural Research and Purity Assessment

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and for assessing its purity. These methods provide a "fingerprint" of the molecule, allowing for its unambiguous identification and the detection of any structural changes or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural analysis of this compound. bruker.comcas.cz NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of its structure and the identification of related substances. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to gain a comprehensive understanding of the molecular architecture. nih.gov

In the context of pilocarpine research, NMR can be used to:

Confirm the identity of the pilocarpine molecule.

Elucidate the structure of degradation products or metabolites. nih.gov

Study the dynamics and conformational changes of the molecule in solution. bruker.com

The high informative character of NMR spectra, including chemical shifts and J-coupling information, is crucial for unambiguous structural assignments. nih.gov

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and UV-Visible spectroscopy are valuable tools for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a characteristic fingerprint of the molecule's functional groups. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands for its various functional groups, as well as bands indicative of the nitrate salt form. researchgate.net This technique is useful for confirming the identity of the compound and for detecting the presence of impurities that have different functional groups.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The UV-Vis spectrum can be used for quantitative analysis and to provide some structural information. researchgate.net The nitrate ion itself has a characteristic UV absorption. purdue.edu

Table 2: General Spectroscopic Data for Pilocarpine and Nitrate

| Technique | Region/Wavelength | Expected Absorptions/Features |

| Infrared (IR) | 4000-400 cm⁻¹ | Characteristic bands for C=O (lactone), C-N, C-H, and N-O (nitrate) vibrations. |

| UV-Visible | 200-800 nm | Absorption maxima related to the electronic transitions within the pilocarpine molecule and the nitrate ion. |

This table provides a generalized overview of the expected spectroscopic features.

Optical Rotation/Polarimetry

Pilocarpine is a chiral molecule, meaning it exists as enantiomers that are non-superimposable mirror images of each other. Polarimetry is a technique used to measure the optical rotation of chiral substances, which is their ability to rotate the plane of polarized light. promptpraxislabs.comrudolphresearch.com This property is crucial for the purity assessment of this compound, as the different enantiomers and diastereomers (like isopilocarpine) will have different optical rotations.

The specific rotation is a characteristic physical property of a chiral compound and is defined by Biot's Law. rudolphresearch.com It is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used. promptpraxislabs.com By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, its enantiomeric purity can be determined. A polarimeter is the instrument used to perform these measurements. promptpraxislabs.com This technique is a simple and accurate method for investigating the structure and purity of optically active compounds. rudolphresearch.com

Electrochemical Detection Methods for Pilocarpine and its Degradation Products

The quantitative analysis of pilocarpine and its related substances has been effectively addressed through various electrochemical methods. These techniques offer high sensitivity and selectivity, crucial for pharmaceutical research and quality control.

Differential pulse polarography and cyclic voltammetry have been employed to investigate the electrochemical behavior of pilocarpine. researchgate.net Optimal conditions for determination using these methods were established in a 0.4 mol/L HAc-NaAc buffer solution at pH 4.0, with 1.0 x 10⁻³ mol/L Zn(II). researchgate.net Under these conditions, a linear relationship between the peak current and pilocarpine concentration was observed in the range of 4.0 x 10⁻⁶ to 4.0 x 10⁻⁵ mol/L. researchgate.net The limit of detection achieved with this method was 8.0 x 10⁻⁷ mol/L, demonstrating its sensitivity for trace analysis. researchgate.net

Another approach involves the use of ion-selective electrodes. A PVC membrane ion-selective electrode, based on a tetraphenylborate (B1193919) pilocarpine ion-pair complex, has been developed. researchgate.net This electrode exhibited a Nernstian response to pilocarpine concentrations from 1.0 x 10⁻² to 3.0 x 10⁻⁵ mol/L, with a detection limit of 3.0 x 10⁻⁶ mol/L. researchgate.net This method is noted for its rapid response and good reproducibility, making it suitable for the direct determination of pilocarpine in pharmaceutical preparations. researchgate.net

For enhanced sensitivity and selectivity, particularly in complex mixtures, liquid chromatography with electrochemical detection (LCEC) has been utilized. A sensor using a carbon fiber with a surface deposit of mercury was developed for determining the cobalt(II)-pilocarpine complex, showcasing the adaptability of electrochemical detection in hyphenated techniques. researchgate.net These methods are instrumental in providing the necessary precision for studying pilocarpine and its degradation products. ulakbim.gov.trbohrium.com

| Technique | Key Parameters | Linear Range (mol/L) | Limit of Detection (mol/L) | Source |

|---|---|---|---|---|

| Differential Pulse Polarography | 0.4 mol/L HAc-NaAc buffer (pH 4.0), 1.0 x 10⁻³ mol/L Zn(II) | 4.0 x 10⁻⁶ - 4.0 x 10⁻⁵ | 8.0 x 10⁻⁷ | researchgate.net |

| PVC Membrane Ion-Selective Electrode | Tetraphenylborate pilocarpine ion-pair complex | 1.0 x 10⁻² - 3.0 x 10⁻⁵ | 3.0 x 10⁻⁶ | researchgate.net |

| Liquid Chromatography-Electrochemical Detection (LCEC) | Carbon fiber sensor with mercury deposit for Co(II)-pilocarpine complex | Not Specified | Not Specified | researchgate.net |

Bioanalytical Method Development for Complex Biological Matrices in Research

The quantification of pilocarpine and its metabolites in complex biological matrices such as plasma, ocular tissues, and urine is essential for pharmacokinetic and metabolic studies. onlinepharmacytech.infopatsnap.com The development of bioanalytical methods must address challenges posed by the biological matrix, including the presence of endogenous interfering components and the low concentrations of the analyte. onlinepharmacytech.infonih.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for bioanalysis. onlinepharmacytech.info A highly sensitive HPLC assay for pilocarpine in biological fluids involves the fluorescent derivatization of the molecule with 4-bromomethyl-7-methoxycoumarin. researchgate.net This method, using pilosine (B192110) as an internal standard, allows for the detection of pilocarpine at a limit of 1.0 ng/ml, with a linear assay range up to 150 ng/ml. researchgate.net Chromatographic separation is typically achieved on a cyanopropyl silica (B1680970) or an octadecyl reverse-phase column. researchgate.netresearchgate.net

Sample preparation is a critical step to ensure the accuracy and reliability of bioanalytical methods by removing interferences from the matrix. nih.gov Common techniques include protein precipitation, where a solvent or salt is added to precipitate proteins, followed by centrifugation. pharmatutor.org The resulting supernatant can then be directly analyzed or further purified. pharmatutor.org Liquid-liquid extraction (LLE) is another widely used method that separates the analyte from the aqueous biological sample into an immiscible organic solvent based on differential solubility. pharmatutor.orgresearchgate.net These extraction techniques help to minimize matrix effects, where components of the biological sample can suppress or enhance the analytical signal, a particular concern in highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). onlinepharmacytech.inforesearchgate.net

The choice of analytical technique often depends on the required sensitivity and selectivity. onlinepharmacytech.info While HPLC with UV or fluorescence detection can be cost-effective, LC-MS/MS offers lower detection limits and greater structural information, which is invaluable for identifying and quantifying metabolites. onlinepharmacytech.inforesearchgate.net

| Method | Sample Matrix | Sample Preparation | Key Features | Detection Limit | Source |

|---|---|---|---|---|---|

| HPLC with Fluorescence Detection | Biological fluids | Derivatization with 4-bromomethyl-7-methoxycoumarin | Uses Pilosine as an internal standard; separation on a cyanopropyl silica column. | 1.0 ng/ml | researchgate.net |

| HPLC | Ocular tissues | Not Specified | Separation on an octadecyl reverse-phase column. | Not Specified | researchgate.net |

Stability Studies and Degradation Pathways in Research Solutions (e.g., hydrolysis, epimerization)

The chemical stability of pilocarpine in aqueous solutions is a critical factor in pharmaceutical research and formulation development. tandfonline.com Pilocarpine is susceptible to degradation through two primary pathways: hydrolysis and epimerization. tandfonline.comjst.go.jp Both reactions lead to the formation of pharmacologically inactive products, thus reducing the potency of the compound. tandfonline.com

Hydrolysis: The lactone ring of the pilocarpine molecule is susceptible to hydrolysis, a reversible process catalyzed by both hydrogen and hydroxide (B78521) ions. tandfonline.comresearchgate.net This reaction opens the lactone ring to form pilocarpic acid. nih.govnih.gov The rate of hydrolysis is highly dependent on the pH of the solution. tandfonline.comjst.go.jp Pilocarpine demonstrates relative stability in acidic conditions (pH 4-5), but its stability decreases as the pH becomes more alkaline. tandfonline.com In most environments, hydrolysis is the predominant degradation pathway. tandfonline.com

Epimerization: Pilocarpine can also undergo epimerization at the carbon atom adjacent to the ethyl group, converting it into its diastereomer, isopilocarpine. tandfonline.comnih.gov This reaction is also reversible and is influenced by pH and temperature. researchgate.netnih.gov Epimerization is considered a major pathway of degradation and inactivation, occurring to a greater extent than previously assumed. researchgate.net The relative importance of epimerization compared to hydrolysis increases with rising temperature. researchgate.net For instance, the proportion of degradation due to epimerization was found to range from 12% at 18°C to 20% at 66°C. researchgate.net

The primary degradation products identified in stability studies are isopilocarpine (from epimerization) and pilocarpic acid (from hydrolysis). nih.govnih.gov Further degradation can lead to the formation of isopilocarpic acid. nih.gov Analytical methods such as HPLC and 13C-Fourier transform spectroscopy are essential for separating and quantifying pilocarpine from its degradation products, allowing for detailed kinetic studies. nih.govnih.gov Studies have shown that during heat treatment, decomposition to isopilocarpine is the dominant pathway, whereas at room temperature or under refrigeration, the formation of pilocarpic acid prevails. nih.gov

| Degradation Pathway | Primary Product | Influencing Factors | Key Findings | Source |

|---|---|---|---|---|

| Hydrolysis | Pilocarpic acid | pH (catalyzed by H⁺ and OH⁻) | The main degradation route; stability is higher in acidic pH (4-5) and decreases as pH increases. | tandfonline.comjst.go.jpnih.gov |

| Epimerization | Isopilocarpine | pH, Temperature | A major degradation pathway; its relative importance increases with temperature. Reversible reaction. | researchgate.nettandfonline.comnih.gov |

Interactions with Other Pharmacological Agents and Biological Systems in a Research Context

Synergistic and Antagonistic Receptor Modulations with Other Cholinergic Agents

As a muscarinic acetylcholine (B1216132) receptor agonist, pilocarpine (B147212) nitrate's interactions with other cholinergic agents are of significant interest. nih.gov Research has shown that its classification as a full or partial agonist can be context-dependent, particularly at the M3 muscarinic receptor. mdpi.com For instance, while pilocarpine is generally considered an agonist, in certain cellular environments and depending on the signaling pathway being measured, it can act as an antagonist. mdpi.com

Studies comparing pilocarpine to other cholinergic agonists, such as carbachol (B1668302) and oxotremorine-M, have found that pilocarpine can be significantly less potent in eliciting certain physiological responses, despite having similar binding affinities for the M3 receptor. mdpi.com In specific experimental models using human embryonic kidney (HEK293T) cells, which endogenously express the M3 receptor, pilocarpine failed to induce calcium mobilization. Instead, it was found to block the calcium signal induced by carbachol, demonstrating clear antagonistic behavior in this context. nih.govmdpi.com

Conversely, pilocarpine's agonistic effects are central to its use in counteracting the effects of anticholinergic agents. nih.gov Its ability to stimulate muscarinic receptors can antagonize the blockade caused by drugs like atropine (B194438). Research involving the blockade of central cholinergic receptors with atropine methyl bromide has shown a reduction in pilocarpine-induced salivation, confirming that pilocarpine's effects are mediated through these specific receptor pathways. jneurosci.org

Further research into receptor subtypes has demonstrated that various muscarinic antagonists can inhibit pilocarpine's effects. In studies on porcine urinary bladder tissue, antagonists selective for M1 (pirenzepine), M2 (methoctramine), and M3 (darifenacin, 4-DAMP) receptors all produced a surmountable antagonism to pilocarpine-induced contractions. researchgate.net

| Agent | Interaction Type | Receptor(s) | Observed Effect in Research Models |

| Carbachol | Antagonism | M3 | Pilocarpine blocked carbachol-induced Ca²+ mobilization in HEK293T cells. mdpi.com |

| Oxotremorine-M | Comparison | M3 | Pilocarpine was found to be ~1000 times less potent in stimulating mouse-eye pupil constriction. mdpi.com |

| Atropine | Antagonism | Muscarinic | Atropine blocks the physiological effects of pilocarpine, such as salivation. jneurosci.org |

| Darifenacin / 4-DAMP | Antagonism | M3 | Caused surmountable antagonism of pilocarpine-induced contractions in porcine bladder. researchgate.net |

| Pirenzepine | Antagonism | M1 | Caused surmountable antagonism of pilocarpine-induced contractions in porcine bladder. researchgate.net |

| Methoctramine | Antagonism | M2 | Caused surmountable antagonism of pilocarpine-induced contractions in porcine bladder. researchgate.net |

Influence on Neurotransmitter Systems Beyond Muscarinic Receptors

While pilocarpine's primary targets are muscarinic receptors, its administration, particularly in high doses used to induce experimental seizures (status epilepticus), has profound downstream effects on other neurotransmitter systems, most notably the glutamatergic and GABAergic systems.

Glutamatergic System: Research has demonstrated a significant link between pilocarpine-induced seizures and the excitatory neurotransmitter glutamate (B1630785). Studies on rat hippocampal synaptosomes found that status epilepticus induced by pilocarpine leads to a marked increase in glutamate release. nih.gov This effect is a consequence of the seizure activity itself, as the direct application of pilocarpine to the experimental medium did not alter glutamate release profiles. nih.gov This increased glutamate efflux is considered a key factor in the excitotoxicity and neuronal damage observed in this epilepsy model. nih.gov Further studies have shown that pilocarpine-induced seizures lead to alterations in the properties of glutamatergic transmission in the temporal cortex and hippocampus. researchgate.net

Interestingly, pilocarpine has also been shown to have a neuroprotective role against glutamate-induced neurotoxicity in other contexts. In primary cultures of rat retinal neurons, pretreatment with pilocarpine protected against glutamate-induced apoptosis (cell death). nih.gov This protective effect was found to be mediated through the M1 muscarinic receptor and was associated with maintaining calcium homeostasis and regulating the expression of apoptosis-related proteins like Bcl-2 and Caspase-3. nih.gov

GABAergic System: The influence of pilocarpine on the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), appears to be largely indirect. In microdialysis studies of the rat striatum, pilocarpine did not directly affect the release of GABA. nih.gov Research on pilocarpine-induced status epilepticus suggests that the observed failure of GABAergic inhibition is a consequence of the seizures, not a direct pharmacological effect of pilocarpine on GABA receptors. jneurosci.org However, modulating the GABAergic system has been shown to impact the effects of pilocarpine. For example, the GABA analogue gabapentin (B195806) has demonstrated a protective effect against pilocarpine-induced seizures in rats. nih.gov

Cross-Talk with Other Receptor Systems (e.g., adrenergic, dopaminergic)

Pilocarpine's effects can extend to or be modulated by adrenergic and dopaminergic systems, highlighting the intricate cross-talk between different neurotransmitter pathways in the central and peripheral nervous systems.